Hydroxy Atrazine-d5

Description

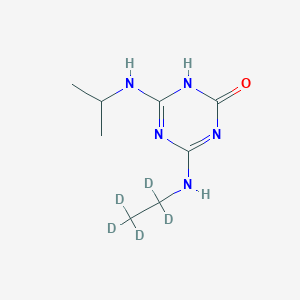

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIMWNQWAWNDW-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Purity of Hydroxy Atrazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Hydroxy Atrazine-d5. This deuterated analog of a primary atrazine metabolite serves as a crucial internal standard for quantitative analysis in environmental monitoring, metabolic studies, and agricultural research. The methodologies outlined are based on established principles of triazine chemistry and isotopic analysis.

Introduction

This compound (4-(ethylamino-d5)-6-(isopropylamino)-1,3,5-triazin-2-ol) is an isotopically labeled form of Hydroxy Atrazine, a significant degradation product of the widely used herbicide, Atrazine.[1] The incorporation of five deuterium atoms into the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods such as GC-MS and LC-MS.[2][3] Its use allows for accurate correction of analyte loss during sample preparation and instrumental analysis. The molecular formula for this compound is C₈H₁₀D₅N₅O.[4]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the deuterated precursor, Atrazine-d5, followed by its hydrolysis to yield the final product.

Synthesis of Atrazine-d5 (2-chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine)

The synthesis of Atrazine-d5 follows the general principle of sequential nucleophilic substitution on a cyanuric chloride core. This method takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring with each successive substitution, allowing for a controlled, stepwise addition of different amines.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyanuric chloride dissolved in a suitable solvent such as toluene or acetone. The flask is cooled to 0-5 °C in an ice bath.

-

First Nucleophilic Substitution: A solution of isopropylamine in the same solvent is added dropwise to the stirred solution of cyanuric chloride, maintaining the temperature below 5 °C. An aqueous solution of a base, such as sodium hydroxide, is added concurrently to neutralize the liberated hydrochloric acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Second Nucleophilic Substitution: Upon completion of the first substitution, a solution of ethylamine-d5 is added dropwise to the reaction mixture. The temperature is gradually raised and maintained at a specific level (e.g., 40-50 °C) to facilitate the second substitution. Again, a base is used to neutralize the HCl produced.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude Atrazine-d5. The product can be further purified by recrystallization or column chromatography.

Hydrolysis of Atrazine-d5 to this compound

The conversion of Atrazine-d5 to this compound involves the hydrolysis of the remaining chlorine atom on the triazine ring to a hydroxyl group. This can be achieved through acidic, basic, or enzymatic hydrolysis.

Experimental Protocol (Acid Hydrolysis):

-

Reaction Setup: The purified Atrazine-d5 is dissolved in a suitable solvent, and a strong acid, such as hydrochloric acid, is added.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the hydrolysis is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Parameter | Value |

| Atrazine-d5 Synthesis | ||

| Molar Ratio (Cyanuric Chloride:Isopropylamine:Ethylamine-d5) | 1 : 1.1 : 1.1 | |

| Reaction Temperature (First Substitution) | 0-5 °C | |

| Reaction Temperature (Second Substitution) | 40-50 °C | |

| Typical Yield | 85-95% | |

| Hydrolysis | ||

| Acid Concentration | 1 M HCl | |

| Reaction Temperature | Reflux | |

| Typical Yield | 90-98% |

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mass Spectrometry Analysis

Experimental Protocol:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: The sample is analyzed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Mass spectra are acquired in full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.

-

Data Analysis: The isotopic distribution is determined by examining the relative intensities of the ion peaks corresponding to the different isotopologues (d0 to d5). The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the other isotopologues.

NMR Spectroscopy Analysis

Experimental Protocol:

-

Sample Preparation: A sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signals corresponding to the ethyl group protons confirms successful deuteration. The integration of any residual proton signals can be used to estimate the degree of deuteration. ²H NMR can also be used to directly observe the deuterium signals.

Quantitative Isotopic Purity Data

The following table presents a hypothetical isotopic distribution for a batch of synthesized this compound. The actual distribution must be determined experimentally for each batch.

| Isotopologue | Mass | Relative Abundance (%) |

| d0 (Unlabeled) | 197.1 | < 0.1 |

| d1 | 198.1 | 0.2 |

| d2 | 199.1 | 0.5 |

| d3 | 200.2 | 1.0 |

| d4 | 201.2 | 2.5 |

| d5 (Desired) | 202.2 | 95.7 |

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and isotopic purity analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Isotopic purity analysis workflow.

References

- 1. 2-Hydroxyatrazine | C8H15N5O | CID 135398733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 1276197-25-1 | LGC Standards [lgcstandards.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Hydroxy Atrazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the Hydroxy Atrazine-d5 analytical standard. It includes key physicochemical data, detailed experimental protocols for its analysis, and visual workflows to support its application in research and development. This compound serves as a crucial internal standard for the accurate quantification of Hydroxy Atrazine, a major metabolite of the widely used herbicide Atrazine. Its deuterated form ensures that its chemical and physical behaviors are nearly identical to the non-labeled analyte, with the exception of a distinct mass difference, making it ideal for mass spectrometry-based quantification.[1]

Physicochemical and Structural Characterization

This compound is the stable isotope-labeled version of Hydroxy Atrazine, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution provides a distinct mass shift, essential for its use as an internal standard, without significantly altering its chemical properties or chromatographic retention time.

Core Properties

The fundamental properties of this compound are summarized below. These data are critical for sample preparation, analytical method development, and accurate mass determination.

| Property | Value | Reference |

| Analyte Name | Atrazine-2-hydroxy-d5; 4-(Ethylamino-d5)-6-(isopropylamino)-s-triazin-2-ol | [2][3] |

| CAS Number | 1276197-25-1 | [2][4] |

| Unlabeled CAS Number | 2163-68-0 | |

| Molecular Formula | C₈H₁₀D₅N₅O | |

| Molecular Weight | 202.27 g/mol | |

| Exact Mass | 202.159 Da | |

| IUPAC Name | 4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-ol | |

| SIL Type | Deuterium |

Molecular Structure Visualization

The structure of this compound is based on a triazine ring, with isopropylamino, deuterated ethylamino, and hydroxyl functional groups. The diagram below highlights the positions of the five deuterium atoms.

Caption: Molecular structure of this compound.

Analytical Methodologies

The characterization and quantification of this compound are primarily achieved through chromatographic techniques coupled with mass spectrometry. Nuclear Magnetic Resonance spectroscopy is also valuable for confirming the identity and isotopic purity of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Hydroxy Atrazine and its deuterated internal standard in complex matrices due to its high sensitivity and selectivity.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a graphitized carbon-black or suitable polymeric SPE cartridge with the appropriate solvent (e.g., dichloromethane/methanol followed by ethyl acetate).

-

Load the aqueous sample, to which a known concentration of this compound internal standard has been added.

-

Wash the cartridge to remove interferences (e.g., with water).

-

Elute the analytes with a solvent mixture such as ethyl acetate followed by dichloromethane/methanol (7:3, v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

-

The following table outlines the predicted MRM transitions for both the analyte and the internal standard. The quantifier ion is typically the most abundant fragment, while the qualifier ion serves for confirmation.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| Hydroxy Atrazine | 198.1 | 156.1 | 114.1 |

| This compound | 203.2 | 161.1 | 114.1 |

Note: Product ions are predicted based on common fragmentation pathways of the atrazine structure. The fragment containing the deuterated ethyl group will show a +5 Da shift.

Caption: Workflow for quantification using this compound IS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for atrazine metabolite analysis, often requiring derivatization of polar analytes like Hydroxy Atrazine to increase their volatility.

-

Sample Preparation and Derivatization:

-

Extract analytes from the sample matrix using a suitable solvent or SPE as described in section 2.1.

-

Evaporate the solvent.

-

Perform a derivatization step, such as silylation, to convert the polar hydroxyl and amine groups into less polar silyl ethers and amines, making them suitable for GC analysis.

-

-

GC Conditions:

-

Column: DB-5ms or similar non-polar capillary column.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 50°C, hold for 1 min, then ramp at 6°C/min to 280°C and hold for 5 min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the derivatized analyte and the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and verify the position and extent of deuterium labeling.

-

Sample Preparation: Dissolve an accurate weight of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals and compare the spectrum to that of the non-labeled Hydroxy Atrazine standard. The signals corresponding to the ethyl group protons will be absent in the spectrum of the d5-labeled compound.

The ¹H NMR spectrum of this compound is expected to show signals only for the non-deuterated protons.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl -CH | ~4.1 | Septet | 1H |

| Amine -NH (isopropyl) | ~7.0 - 8.0 | Broad Singlet | 1H |

| Amine -NH (ethyl) | ~7.0 - 8.0 | Broad Singlet | 1H |

| Ethyl -CH₂-CD₃ | Absent | - | - |

| Ethyl -CD₂-CH₃ | Absent | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Quality Control Workflow

The synthesis of this compound typically involves a multi-step process starting from cyanuric chloride and incorporating the deuterated ethylamino group. Rigorous quality control is essential to ensure its suitability as an analytical standard.

References

An In-depth Technical Guide to the Stability and Storage of Hydroxy Atrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Hydroxy Atrazine-d5, a deuterated stable isotope-labeled derivative of Hydroxyatrazine. As a critical internal standard in analytical chemistry, particularly for environmental monitoring and metabolic studies of the herbicide Atrazine, understanding its stability is paramount for ensuring accurate and reproducible experimental results.

Introduction to this compound

This compound is a synthetic isotopologue of Hydroxyatrazine, a major metabolite of the widely used herbicide, Atrazine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantification by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is similar to Hydroxyatrazine, with five deuterium atoms replacing hydrogen atoms on the ethylamino side chain.

Stability of this compound

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the general principles governing deuterated standards and the known degradation pathways of its parent compound, Atrazine. The primary factors influencing the stability of this compound are temperature, pH, light, and the solvent used for dissolution.

Key Stability Considerations:

-

Temperature: Elevated temperatures can accelerate the degradation of the compound. Therefore, storage at low temperatures is crucial.

-

pH: Hydroxyatrazine, the non-deuterated analogue, is known to be more stable than Atrazine. However, extremes of pH can potentially lead to hydrolysis or other degradation reactions.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Deuterium-Hydrogen Exchange: A critical consideration for deuterated standards is the potential for deuterium-hydrogen (D-H) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture. This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification. Using aprotic solvents and minimizing exposure to moisture are essential.

Recommended Storage Conditions

To maintain the integrity and ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated analytical standards.

| Form | Storage Temperature | Container | Additional Precautions |

| Solid (Neat) | -20°C or colder | Tightly sealed, amber glass vial | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |

| Solution | -20°C or colder | Tightly sealed, amber glass vial with a PTFE-lined cap | Prepare solutions in high-purity aprotic solvents (e.g., acetonitrile, ethyl acetate). Minimize headspace in the vial. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |

Experimental Protocols

General Handling and Solution Preparation Workflow

Caption: General workflow for handling and preparing this compound.

Protocol for a Basic Stability Assessment

-

Prepare Stock Solution: Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Aliquot and Store: Aliquot the stock solution into multiple amber, tightly sealed vials.

-

Stress Conditions: Expose the aliquots to various conditions to be tested (e.g., different temperatures, pH levels, and light intensities). Include a control group stored under the recommended long-term storage conditions (-20°C in the dark).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term studies, and weekly or monthly for long-term studies).

-

Analytical Method: Use a validated stability-indicating analytical method, such as LC-MS, to quantify the remaining concentration of this compound and identify any potential degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Potential Degradation Pathway

This compound, being a deuterated analog of a major Atrazine metabolite, is expected to be part of the broader Atrazine degradation pathway. The primary degradation route of Atrazine involves hydrolysis and N-dealkylation.

Caption: Simplified degradation pathway of Atrazine.

This diagram illustrates that Atrazine can undergo hydrolysis to form Hydroxyatrazine, or N-dealkylation to form Deethylatrazine (DEA) and Deisopropylatrazine (DIA). These intermediates can be further degraded to Didealkylatrazine. The stability of this compound is relevant within this context, as its degradation would likely follow similar subsequent steps.

Conclusion

Maintaining the stability of this compound is essential for its effective use as an internal standard. By adhering to the recommended storage conditions, particularly low temperatures, protection from light and moisture, and the use of aprotic solvents, researchers can ensure the integrity and isotopic purity of this critical analytical reagent. While specific stability data is limited, the general principles for handling deuterated compounds provide a robust framework for its proper management in a laboratory setting. Further stability studies under various environmental conditions would be beneficial to establish a more detailed stability profile for this compound.

An In-Depth Technical Guide on the Environmental Fate and Degradation of Hydroxy Atrazine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Atrazine-d5 is the deuterated form of hydroxyatrazine, a primary degradation product of the widely used herbicide atrazine.[1] Due to the extensive use of atrazine in agriculture, its environmental fate and that of its metabolites are of significant scientific interest. This guide provides a comprehensive overview of the environmental persistence, degradation pathways, and mobility of this compound, drawing primarily on data from its non-deuterated analogue, hydroxyatrazine. The inclusion of a deuterium-labeled internal standard like this compound is crucial for accurate quantification in environmental monitoring and degradation studies. While specific environmental fate studies on this compound are limited, its behavior is expected to closely mirror that of hydroxyatrazine, with potential minor variations in reaction rates due to kinetic isotope effects.[2][3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental behavior. The properties of hydroxyatrazine, and by extension this compound, influence its solubility, sorption to soil and sediment, and potential for transport.

| Property | Value for Hydroxyatrazine | Reference |

| Molecular Formula | C₈H₁₀D₅N₅O | [1] |

| Molecular Weight | 202.27 g/mol | [1] |

| Water Solubility | 33 mg/L at 22 °C (for Atrazine) | |

| Log P (Octanol-Water Partition Coefficient) | 0.417 | |

| pKa | 5.2 |

Note: Data for this compound is limited; where unavailable, data for the non-deuterated analogue or parent compound is provided as an estimate.

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that lead to its transformation and eventual mineralization.

Abiotic Degradation

Abiotic degradation processes are those that do not involve biological organisms. For hydroxyatrazine, the key abiotic pathways are hydrolysis and photolysis.

Hydrolysis:

Hydroxyatrazine is formed from the hydrolysis of atrazine, a reaction that can be catalyzed by acidic or basic conditions and mineral surfaces. The hydroxyl group of hydroxyatrazine makes it more polar and less mobile than the parent atrazine. Further abiotic hydrolysis of hydroxyatrazine itself is generally a slow process under typical environmental pH conditions (pH 5-9).

Photolysis:

Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway for some pesticides. Studies on atrazine and its metabolites have shown that they can undergo photolysis in both water and on soil surfaces. The process can be direct, through the absorption of UV radiation, or indirect, mediated by photosensitizing agents present in the environment, such as humic substances. The final products of atrazine photolysis can include hydroxyatrazine and its dealkylated derivatives.

Biotic Degradation

Microbial degradation is the primary mechanism for the breakdown of hydroxyatrazine in the environment. A diverse range of soil microorganisms have been shown to utilize atrazine and its degradation products as a source of carbon and/or nitrogen.

The biotic degradation of hydroxyatrazine typically proceeds through the following steps:

-

Dealkylation: The ethyl and isopropyl side chains are sequentially removed by microbial enzymes. This results in the formation of deethylhydroxyatrazine (DEHA) and deisopropylhydroxyatrazine (DIHA).

-

Ring Cleavage: Following dealkylation, the triazine ring is cleaved, leading to the formation of smaller, more readily biodegradable compounds.

-

Mineralization: The ultimate fate of the carbon and nitrogen from the triazine ring is mineralization to carbon dioxide (CO₂) and ammonia (NH₃).

The rate of microbial degradation is influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the availability of other nutrients.

Mobility in Soil and Water

The mobility of a pesticide and its metabolites in the environment determines their potential to contaminate groundwater and surface water. The key parameter governing mobility is the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger sorption to soil organic matter and lower mobility.

Hydroxyatrazine generally exhibits lower mobility in soil compared to its parent compound, atrazine. This is due to its higher polarity and stronger adsorption to soil particles.

| Compound | Log Koc | Reference |

| Atrazine | 2.4 - 2.6 | |

| Hydroxyatrazine | 1.2 log units higher than the enol form | |

| Deethylatrazine | Lower than atrazine | |

| Deisopropylatrazine | Lower than atrazine |

The leaching potential of hydroxyatrazine is therefore considered to be lower than that of atrazine and its other chlorinated metabolites. However, its persistence in the soil means that it can still be a long-term source of low-level contamination.

Experimental Protocols

Abiotic Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under various pH conditions.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution in sterile, sealed containers.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At specified time intervals, collect aliquots from each container.

-

Analyze the concentration of the remaining this compound and the formation of any degradation products using a suitable analytical method such as LC-MS/MS.

-

Calculate the hydrolysis rate constant and half-life at each pH.

Microbial Degradation Study in Soil

Objective: To evaluate the rate and pathway of microbial degradation of this compound in soil.

Methodology:

-

Collect fresh soil samples from a relevant agricultural field.

-

Sieve the soil to remove large debris and homogenize.

-

Treat a portion of the soil with a known concentration of this compound. A sterile control can be prepared by autoclaving a parallel set of soil samples before adding the compound.

-

Incubate the soil samples under controlled conditions of temperature and moisture.

-

At various time points, extract the soil samples using an appropriate solvent (e.g., acetonitrile/water).

-

Analyze the extracts for the concentration of this compound and its metabolites using LC-MS/MS.

-

Determine the degradation rate and half-life in both sterile and non-sterile soil to distinguish between biotic and abiotic degradation.

Soil Column Leaching Study

Objective: To assess the mobility and leaching potential of this compound through a soil column.

Methodology:

-

Pack a glass or stainless-steel column with the soil of interest to a uniform bulk density.

-

Saturate the soil column with a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Apply a pulse of this compound solution to the top of the column.

-

Elute the column with the background electrolyte solution at a constant flow rate.

-

Collect the leachate in fractions over time.

-

Analyze the concentration of this compound in each leachate fraction.

-

After the elution, section the soil column and extract each section to determine the distribution of the remaining compound.

-

Construct a breakthrough curve to determine mobility parameters such as the retardation factor.

Mandatory Visualizations

References

"toxicological profile of atrazine and its metabolites"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atrazine, a widely used herbicide, and its primary metabolites—deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT)—have been the subject of extensive toxicological research due to their potential adverse effects on human health and the environment. This technical guide provides a comprehensive overview of the toxicological profile of atrazine and these metabolites, with a focus on their mechanisms of action, key toxicological endpoints, and the experimental methodologies used for their assessment. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a triazine herbicide that has been used extensively in agriculture to control broadleaf and grassy weeds.[1] Its widespread use has led to its detection in surface and groundwater, raising concerns about potential human exposure and subsequent health risks.[2] The toxicity of atrazine is complex, involving multiple organ systems and molecular pathways. Moreover, its environmental degradation and metabolism in organisms lead to the formation of several metabolites, principally DEA, DIA, and DACT, which also exhibit toxic properties.[3][4] Understanding the complete toxicological picture requires a thorough examination of both the parent compound and its metabolic byproducts.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral exposure, atrazine is readily absorbed from the gastrointestinal tract in both humans and experimental animals.[3] Dermal absorption is limited. Once absorbed, atrazine and its metabolites are distributed to various tissues, including the brain, and do not tend to bioaccumulate.

The metabolism of atrazine primarily occurs in the liver through two main pathways:

-

N-dealkylation: This process is mediated by cytochrome P450 enzymes, particularly CYP1A2 in humans, and results in the stepwise removal of the ethyl and isopropyl groups to form DEA and DIA, respectively. Further dealkylation of DEA or DIA leads to the formation of DACT.

-

Glutathione conjugation: Atrazine and its dealkylated metabolites can also be conjugated with glutathione, a pathway that facilitates their detoxification and excretion.

The primary route of excretion for atrazine and its metabolites is through the urine. The biological half-life of atrazine in humans is relatively short, in the range of 11 to 11.2 hours.

Quantitative Toxicological Data

The acute and chronic toxicity of atrazine and its metabolites have been evaluated in various animal models. The following tables summarize key quantitative data.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 | Reference |

| Atrazine | Rat | Oral | 672 - 3090 mg/kg | |

| Atrazine | Mouse | Oral | 1750 mg/kg | |

| Atrazine | Rabbit | Dermal | 7500 mg/kg | |

| Deethylatrazine (DEA) | Rat | Oral | 1110 mg/kg | |

| Deisopropylatrazine (DIA) | Rat | Oral | 1240 mg/kg | |

| Diaminochlorotriazine (DACT) | Rat | Oral | 2310 - 5460 mg/kg |

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL)

| Compound | Species | Exposure Duration | Effect | NOAEL | LOAEL | Reference |

| Atrazine | Rat | Chronic | Decreased body weight gain | 3.5 mg/kg/day | - | |

| Atrazine | Rabbit | Acute (Gestational) | Decreased maternal body weight gain | 1 mg/kg/day | - | |

| Atrazine | Pig | Intermediate | Delayed onset of estrus | - | 1 mg/kg/day | |

| Atrazine | Rat | Acute | Neuroendocrine effects | 10 mg/kg/day | 70 mg/kg/day | |

| Atrazine | Rat | Chronic | Neuroendocrine effects | 1.8 mg/kg/day | 3.65 mg/kg/day | |

| Atrazine Metabolite Mix | Rat | Gestational | Delayed preputial separation | 0.09 mg/kg/day | 0.87 mg/kg/day |

Key Toxicological Effects and Mechanisms of Action

Endocrine Disruption

Atrazine is a well-documented endocrine-disrupting chemical (EDC), primarily affecting the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.

4.1.1. Effects on the HPG Axis

Atrazine disrupts the HPG axis, leading to altered reproductive function. Studies in female rats have shown that atrazine can delay or block the luteinizing hormone (LH) surge, which is critical for ovulation. This effect is thought to be mediated at the level of the hypothalamus through alterations in gonadotropin-releasing hormone (GnRH) release. In males, atrazine exposure has been associated with decreased testosterone levels.

4.1.2. Effects on the HPA Axis

Atrazine and its metabolite DIA have been shown to activate the HPA axis in female rats, leading to increased secretion of adrenocorticotropic hormone (ACTH) and corticosterone. This activation of the stress axis may contribute to the reproductive effects observed with atrazine exposure.

4.1.3. Molecular Mechanisms of Endocrine Disruption

One of the proposed mechanisms for atrazine's endocrine-disrupting effects is the inhibition of cyclic AMP (cAMP)-specific phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cAMP levels, which can, in turn, stimulate the release of hormones such as prolactin and androgens. Atrazine has also been shown to activate endocrine gene networks through non-steroidal nuclear receptors (NR5A).

Neurotoxicity

Atrazine exhibits neurotoxic effects, with the dopaminergic system being a primary target. Studies in rodents have demonstrated that atrazine exposure can lead to alterations in dopamine levels and the expression of dopamine receptors in various brain regions. These changes can manifest as behavioral alterations, including hyperactivity. The proposed mechanisms for atrazine-induced dopaminergic neurotoxicity include oxidative stress and mitochondrial dysfunction. Recent research also suggests that atrazine can accelerate the aging of nerve cells.

Reproductive and Developmental Toxicity

Consistent with its endocrine-disrupting properties, atrazine is a reproductive and developmental toxicant. In animal studies, prenatal and postnatal exposure to atrazine has been linked to delayed puberty, altered mammary gland development, and adverse pregnancy outcomes. Some epidemiological studies have suggested a possible association between atrazine exposure and an increased risk of pre-term delivery and fetal growth restriction in humans, though the evidence is not conclusive.

Carcinogenicity

The carcinogenicity of atrazine has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified atrazine as "not classifiable as to its carcinogenicity to humans" (Group 3). However, some studies in rats have shown an increased incidence of mammary tumors following atrazine exposure. The relevance of this finding to humans is uncertain, as the proposed mechanism involves a neuroendocrine pathway that may be specific to certain rat strains. Epidemiological studies in human populations have not consistently demonstrated a link between atrazine exposure and cancer.

Experimental Protocols

The toxicological evaluation of atrazine and its metabolites has employed a range of in vivo and in vitro experimental designs.

In Vivo Studies

-

Animal Models: Studies have predominantly used rats (Sprague-Dawley, Wistar, Long-Evans strains) and rabbits.

-

Dosing Regimens: Atrazine and its metabolites have been administered via oral gavage, in the diet, or in drinking water. Doses have ranged from environmentally relevant concentrations to high doses to establish toxicity thresholds. Exposure durations have included acute (single or few days), subchronic (weeks), and chronic (months to lifetime) periods.

-

Endpoints Measured:

-

Reproductive Toxicity: Assessment of estrous cyclicity, hormone levels (LH, FSH, testosterone, estradiol), pubertal onset (vaginal opening, preputial separation), fertility, and pregnancy outcomes.

-

Developmental Toxicity: Evaluation of fetal viability, growth, and morphology following in utero exposure.

-

Neurotoxicity: Behavioral tests (e.g., open field for locomotor activity), neurochemical analysis of brain regions for neurotransmitter levels (e.g., dopamine), and immunohistochemistry for neuronal markers.

-

General Toxicity: Monitoring of clinical signs, body weight, food consumption, and histopathological examination of major organs.

-

In Vitro Studies

-

Cell Lines: A variety of cell lines have been used to investigate the molecular mechanisms of atrazine toxicity, including:

-

Pituitary and Leydig cells for endocrine disruption studies.

-

PC12 cells and primary neurons for neurotoxicity research.

-

Breast cancer cell lines (e.g., MCF-7) and non-cancerous breast epithelial cells (e.g., MCF-10A) to study effects on cell signaling and potential carcinogenicity.

-

-

Methodologies:

-

Cell Viability Assays: To determine cytotoxicity.

-

Hormone Assays: To measure hormone production and release.

-

Enzyme Activity Assays: For example, to assess phosphodiesterase activity.

-

Western Blotting and qPCR: To analyze protein and gene expression levels of key signaling molecules.

-

Molecular Docking: To predict the binding of atrazine and its metabolites to cellular receptors.

-

Conclusion

The toxicological profile of atrazine and its metabolites is multifaceted, with endocrine disruption and neurotoxicity being the most prominent effects. The disruption of the HPG and HPA axes, mediated in part by the inhibition of cAMP-specific phosphodiesterases, underscores its potential to interfere with reproductive and developmental processes. Furthermore, its impact on the dopaminergic system highlights a risk for neurological dysfunction. While the carcinogenicity of atrazine in humans remains inconclusive, the existing body of evidence warrants continued research and careful risk assessment. This guide provides a foundational understanding of the toxicology of these compounds, which is essential for informing regulatory decisions and guiding future research in toxicology and drug development.

References

- 1. Sustained Exposure to the Widely Used Herbicide Atrazine: Altered Function and Loss of Neurons in Brain Monoamine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in fields like pharmaceutical development, clinical diagnostics, and environmental testing, the pursuit of accuracy, precision, and robustness is paramount. Deuterated internal standards have emerged as the "gold standard" for achieving reliable and reproducible quantification.[1][2][3] This technical guide provides a comprehensive overview of the core principles, practical applications, experimental protocols, and critical considerations for the effective use of deuterated standards in mass spectrometry.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is an isotopically labeled analog of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it serves as a nearly perfect mimic for the analyte. Any variability encountered during sample preparation, such as extraction inefficiencies, and analytical variations, like injection volume inconsistencies and ionization suppression or enhancement in the mass spectrometer's ion source, will affect both the analyte and the deuterated standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.

Advantages of Utilizing Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior, especially when dealing with complex biological matrices.

Key benefits include:

-

Enhanced Accuracy and Precision : By compensating for various sources of error, deuterated standards significantly improve the accuracy and precision of quantitative assays.

-

Correction for Matrix Effects : Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix, are a major challenge in LC-MS analysis. Since deuterated standards typically co-elute with the analyte, they experience the same matrix effects, allowing for effective correction.

-

Compensation for Sample Preparation Variability : Losses that occur during sample extraction, cleanup, and concentration steps are a common source of analytical error. A deuterated internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring the integrity of the final measurement.

-

Increased Method Robustness : Analytical methods that employ deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance and environmental conditions.

Data Presentation: The Impact of Deuterated Standards on Assay Performance

The inclusion of a deuterated internal standard demonstrably improves the performance of quantitative mass spectrometry assays. The following tables summarize key data highlighting the enhanced precision and accuracy achieved with deuterated standards.

| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |

| Precision (%CV) | |||

| Low QC | 18.5 | 9.8 | 2.1 |

| Mid QC | 15.2 | 7.5 | 1.8 |

| High QC | 12.8 | 6.1 | 1.5 |

| Accuracy (%Bias) | |||

| Low QC | -22.3 | -8.2 | -1.5 |

| Mid QC | -18.7 | -5.6 | 0.8 |

| High QC | -15.4 | -4.1 | 1.2 |

Table 1: Comparison of Assay Precision and Accuracy. This table illustrates the significant improvement in both precision (lower %CV) and accuracy (lower %bias) when a deuterated internal standard is used compared to no internal standard or a structural analog.

| Matrix Source | Analyte Response | Deuterated IS Response | Analyte/IS Ratio |

| Plasma Lot 1 | 85,000 | 90,000 | 0.94 |

| Plasma Lot 2 | 72,000 | 76,000 | 0.95 |

| Plasma Lot 3 | 98,000 | 104,000 | 0.94 |

| Plasma Lot 4 | 65,000 | 69,000 | 0.94 |

| %CV | 18.2% | 18.5% | 0.5% |

Table 2: Compensation for Matrix Effects in Different Plasma Lots. This table demonstrates how a deuterated internal standard effectively normalizes for variability in analyte response due to matrix effects from different sources, resulting in a highly consistent analyte-to-internal standard ratio.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Protocol 1: Protein Precipitation for the Analysis of Small Molecules in Plasma

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample to precipitate the proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for the Analysis of Analytes in Urine

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (e.g., acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Transfer the reconstituted sample to an LC vial for analysis.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the use of deuterated standards.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Logical diagram illustrating how a deuterated internal standard corrects for various sources of analytical variability.

Critical Considerations and Common Pitfalls

While deuterated standards are powerful tools, their successful implementation requires careful consideration of several factors to avoid potential pitfalls.

-

Isotopic Purity : The isotopic purity of the deuterated standard is crucial. The presence of a significant amount of the unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). An isotopic enrichment of ≥98% is generally recommended.

-

Chemical Purity : High chemical purity (>99%) is also essential to prevent interference from impurities that may co-elute with the analyte or internal standard.

-

Stability of the Deuterium Label : Deuterium atoms should be placed on stable positions within the molecule. Labels on sites prone to hydrogen-deuterium exchange with the solvent or under certain pH conditions (e.g., -OH, -NH, -COOH groups) can compromise the integrity of the analysis.

-

Chromatographic Co-elution : Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects. However, a "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated and non-deuterated compounds, which can result in differential matrix effects.

-

Interference from Natural Isotopes : For internal standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring isotopes of the analyte (e.g., the M+2 isotope). This can lead to a falsely high internal standard signal and an underestimation of the analyte concentration.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection criteria, and careful method development and validation are essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of deuterated standards to generate high-quality, reliable, and defensible quantitative data.

References

Hydroxy Atrazine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxy Atrazine-d5, a deuterated analog of the major atrazine metabolite, hydroxyatrazine. This document consolidates critical data, experimental applications, and relevant biological pathways to support its use in research and analytical settings.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of atrazine and its metabolites in various matrices.[1][2] Its deuterated nature allows for differentiation from its naturally occurring analog by mass spectrometry, ensuring high accuracy in analytical measurements.

| Parameter | Value | Reference |

| CAS Number | 1276197-25-1 | --INVALID-LINK-- |

| Molecular Weight | 202.27 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀D₅N₅O | --INVALID-LINK-- |

| Unlabeled CAS Number | 2163-68-0 | --INVALID-LINK-- |

| Unlabeled Molecular Weight | 197.24 g/mol | --INVALID-LINK-- |

Synthesis and Isotopic Labeling

A plausible synthetic route would involve the reaction of cyanuric chloride with isotopically labeled ethylamine (ethylamine-d5) and unlabeled isopropylamine in a stepwise manner under controlled pH and temperature conditions.

Experimental Protocols

This compound is a critical component in analytical methods for detecting and quantifying atrazine and its metabolites in environmental and biological samples. Below are representative protocols for its application.

Protocol 1: Analysis of Atrazine and Metabolites in Water by LC-MS/MS (Based on EPA Method 536)

This protocol outlines the direct analysis of triazine pesticides in drinking water without the need for solid-phase extraction.[4]

1. Reagents and Standards:

- Methanol (HPLC grade)

- Ammonium acetate

- Formic acid

- Ultrapure water

- Atrazine, simazine, propazine, and their metabolites (analytical standards)

- This compound and other deuterated internal standards (e.g., Atrazine-d5)

2. Standard Preparation:

- Prepare individual stock solutions of each analyte and internal standard in methanol (e.g., 1 mg/mL).

- Prepare a mixed stock solution of all analytes and a separate mixed stock solution of all internal standards.

- Prepare a series of calibration standards by spiking appropriate volumes of the mixed analyte stock solution into ultrapure water.

- Spike a known concentration of the mixed internal standard solution (containing this compound) into each calibration standard and sample. A typical final concentration is 5 ng/mL.[4]

3. Sample Preparation:

- To a 1 mL water sample, add ammonium acetate to a final concentration of 20 mM.

- Add the internal standard mix to the sample.

- If necessary, centrifuge the sample to remove any particulate matter.

4. LC-MS/MS Analysis:

- LC Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

- Mobile Phase A: 5 mM ammonium acetate in water.

- Mobile Phase B: Methanol.

- Flow Rate: 0.25 mL/min.

- Injection Volume: 100 µL.

- MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor and product ions for each analyte and internal standard using multiple reaction monitoring (MRM).

5. Quantification:

- Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.

- Quantify the analytes in the samples using the calibration curve.

Protocol 2: Analysis of Atrazine and Metabolites in Soil by GC-MS

This protocol provides a general workflow for the extraction and analysis of atrazine and its metabolites from soil samples.

1. Reagents and Standards:

- Acetonitrile (pesticide residue grade)

- Sodium sulfate (anhydrous)

- Analytical standards of atrazine and its metabolites

- This compound internal standard solution

2. Sample Preparation and Extraction:

- Weigh 10 g of homogenized soil into a centrifuge tube.

- Spike the soil with a known amount of the this compound internal standard solution.

- Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

- Centrifuge the sample and collect the supernatant.

- Repeat the extraction step with another 20 mL of acetonitrile.

- Combine the supernatants and pass them through a column containing anhydrous sodium sulfate to remove residual water.

- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

- GC Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).

- Injector: Splitless mode.

- Oven Temperature Program: Optimize for the separation of atrazine and its metabolites.

- MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for each analyte and the internal standard.

4. Quantification:

- Prepare a calibration curve by analyzing standards containing known concentrations of the analytes and a constant concentration of the internal standard.

- Calculate the concentration of each analyte in the soil sample based on the internal standard calibration.

Signaling Pathways and Biological Relevance

While this compound is primarily an analytical tool, its relevance is tied to understanding the biological effects of its parent compound, atrazine. Atrazine is a known endocrine-disrupting chemical that can interfere with hormonal signaling pathways.

Atrazine's Interaction with G Protein-Coupled Estrogen Receptor (GPER)

Recent studies have shown that atrazine can bind to the G protein-coupled estrogen receptor (GPER), also known as GPR30. This interaction can trigger downstream signaling cascades that are typically activated by estrogen.

Caption: Atrazine-induced GPER signaling pathway leading to cell proliferation.

Atrazine's Impact on NR5A Nuclear Receptors and Steroidogenesis

Atrazine has also been shown to affect the activity of the NR5A family of nuclear receptors, such as Steroidogenic Factor 1 (SF-1). This can lead to the upregulation of genes involved in steroid synthesis, including aromatase (Cyp19a1). The activation of NR5A receptors by atrazine appears to be indirect, potentially involving the activation of protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K) signaling pathways.

Caption: Atrazine's effect on NR5A receptor signaling and steroidogenesis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of atrazine and its metabolites. Its use as an internal standard is well-established in various analytical methods, particularly those employing mass spectrometry. Understanding the biological pathways affected by the parent compound, atrazine, provides a critical context for the application of this deuterated standard in environmental monitoring, toxicology studies, and research into endocrine disruption. This guide serves as a foundational resource for professionals engaged in these fields.

References

A Technical Guide to the Certificate of Analysis for Hydroxy Atrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found in a Certificate of Analysis (CoA) for Hydroxy Atrazine-d5, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines.[1] A CoA is a critical document that attests to a product's quality and conformity to established specifications.[2][3] This guide will delve into the key data points, experimental methodologies, and visual representations of the associated processes and molecular structure to aid researchers in effectively utilizing this analytical standard.

Quantitative Data Summary

The quantitative data from a Certificate of Analysis for this compound provides essential information regarding its identity, purity, and concentration. Below is a summary of typical data points compiled from various suppliers.

| Parameter | Typical Value | Description |

| CAS Number | 1276197-25-1 | The unique Chemical Abstracts Service registry number for this compound.[4][5] |

| Unlabeled CAS Number | 2163-68-0 | The CAS number for the non-deuterated Hydroxy Atrazine. |

| Molecular Formula | C₈H₁₀D₅N₅O | The chemical formula indicating the number of atoms of each element, with 'D' representing deuterium. |

| Molecular Weight | 202.27 g/mol | The mass of one mole of the substance. |

| Purity | >95% (typically by HPLC) | The percentage of the desired compound in the material. |

| Isotopic Enrichment | Varies by lot | The percentage of molecules that are deuterated to the specified degree. |

| Concentration (if sold as a solution) | 100 µg/mL in Methanol | The amount of this compound dissolved in a specific volume of solvent. |

| Storage Temperature | -20°C to Room Temperature | The recommended temperature range to ensure the stability of the compound. |

Experimental Protocols

The values presented in a Certificate of Analysis are determined through rigorous experimental protocols. The following are detailed methodologies for key analyses.

2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the this compound standard by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Method:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve peak shape) is used.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of a known concentration of the standard is injected.

-

Detection: The UV detector is set to a wavelength where Hydroxy Atrazine absorbs strongly (e.g., 220 nm).

-

Quantification: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

2.2. Isotopic Enrichment by Mass Spectrometry (MS)

-

Objective: To confirm the mass of the deuterated compound and determine the degree of isotopic labeling.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS), is used.

-

Method:

-

Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Analysis: The spectrum is analyzed to determine the distribution of isotopic masses. The relative abundance of the ion corresponding to this compound (with five deuterium atoms) compared to ions with fewer deuterium atoms indicates the isotopic enrichment.

-

2.3. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Method:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the deuteration at these positions.

-

¹³C NMR: A carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

-

Visualizations

3.1. Chemical Structure of this compound

Caption: Chemical structure of this compound.

3.2. Certificate of Analysis Workflow

Caption: Workflow for generating a Certificate of Analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Atrazine in Water by LC-MS/MS using a Deuterated Metabolite Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantification of atrazine in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Hydroxy Atrazine-d5, a deuterated metabolite of atrazine, as an internal standard to ensure accuracy and precision. While the use of a deuterated analog of the analyte itself (e.g., Atrazine-d5) is more common, this protocol demonstrates the successful use of a structurally related, isotopically labeled metabolite for reliable quantification. The procedure involves a straightforward "dilute-and-shoot" sample preparation, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers and analytical scientists monitoring trace levels of atrazine in environmental water samples.

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds, particularly in agriculture.[1] Its prevalence has led to concerns about its presence in ground and surface water, making sensitive and accurate monitoring essential.[2] Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the preferred technique for analyzing such contaminants due to its high selectivity and sensitivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting variations in sample preparation, injection volume, and matrix effects that can affect instrument response. Ideally, the SIL-IS is a deuterated version of the analyte. However, when a specific SIL-IS is unavailable or costly, a deuterated analog of a major metabolite can be a viable alternative, provided it does not occur naturally in the samples and is chromatographically resolved from the analyte. Hydroxyatrazine is a primary degradation product of atrazine.[3] This note details a method for atrazine analysis using this compound as the internal standard.[4]

Experimental Protocols

Materials and Reagents

-

Standards: Atrazine (≥98% purity), this compound (≥98% purity).

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: LC-MS grade formic acid or ammonium acetate.

-

Sample Collection: Samples should be collected in clean glass or polypropylene containers and stored refrigerated at approximately 4°C until analysis.

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10.0 mg of Atrazine and this compound, corrected for purity, into separate 100-mL volumetric flasks. Dilute to volume with methanol. These stocks should be stored at -18°C or colder.

-

Intermediate Spiking Solution (1.0 µg/mL): Prepare a mixed solution of atrazine in methanol.

-

Internal Standard (IS) Working Solution (1.0 µg/mL): Prepare a solution of this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards, typically ranging from 0.25 to 5.0 ng/mL, by serially diluting the intermediate spiking solution in reagent water. Spike each calibration standard and sample with the IS working solution to achieve a final concentration of 5 ng/mL.

Sample Preparation

A direct "dilute-and-shoot" method is employed for clear water samples.

-

Allow water samples to equilibrate to room temperature. If particulates are visible, centrifuge the sample before taking an aliquot.

-

In an autosampler vial, combine 800 µL of 5% methanol in HPLC-grade water with 200 µL of the water sample.

-

Add a fixed amount of the Internal Standard Working Solution to achieve a final concentration of 5 ng/mL.

-

Cap the vial and vortex to mix thoroughly.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a variety of modern triple quadrupole LC-MS/MS systems.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 100 x 2.1 mm, 3 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | 45°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 10.5 | |

| 10.6 | |

| 18.0 |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative analysis relies on monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte in unknown samples.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Atrazine | 216.1 | 174.1 | 150 | 22 | Quantifier |

| 216.1 | 104.1 | 150 | 35 | Qualifier | |

| This compound (IS) | 201.2 | 159.1 | 150 | 25 | Quantifier |

| 201.2 | 131.1 | 150 | 30 | Qualifier |

Note: Collision energies are instrument-dependent and should be optimized.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Experimental workflow for atrazine analysis by LC-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of atrazine in water samples by LC-MS/MS. The method is rapid, sensitive, and robust, utilizing a simple dilution for sample preparation. The use of this compound as an internal standard is demonstrated to be a viable approach for ensuring analytical accuracy, providing a suitable alternative when a deuterated analog of the parent compound is not used. The detailed experimental conditions and workflow serve as a valuable guide for environmental monitoring laboratories and research institutions.

References

Application Note: High-Throughput GC-MS Analysis of Atrazine and Its Metabolites Using Deuterated Internal Standards

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of atrazine and its primary degradation products—deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochloroatrazine (Dacthal)—in environmental samples. The protocol incorporates the use of deuterated internal standards for accurate and precise quantification, minimizing matrix effects. The methodology outlined here is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide from sample preparation to data analysis.

Introduction

Atrazine is a widely used herbicide that has been subject to regulatory scrutiny due to its potential for environmental contamination and adverse health effects. Monitoring atrazine and its more polar and mobile metabolites is crucial for assessing environmental impact and human exposure. This protocol describes a sensitive and selective GC-MS method employing deuterated internal standards, which are essential for correcting analyte losses during sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for water samples but can be adapted for other matrices like soil or plant tissues with appropriate extraction modifications.

a. Materials:

-

Water sample (ground, surface, or deionized)

-

C18 and/or C18/cation exchange mixed-mode polymeric SPE cartridges

-

Methanol (CH3OH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Dichloromethane, HPLC grade

-

Ammonium acetate

-

Formic acid or Hydrochloric acid (for pH adjustment)

-

Anhydrous sodium sulfate

-

Nitrogen gas, high purity

-

Vortex mixer

-

SPE vacuum manifold

b. Procedure:

-

Sample Pre-treatment: Adjust the pH of the water sample to between 3 and 4 using formic acid or hydrochloric acid. For chlorinated water, add ammonium acetate to sequester free chlorine.[1][2]

-

SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing methanol followed by deionized water through them.[3][4]

-

Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 2-3 mL/min. Do not allow the cartridge to go dry.[5]

-

Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum aspiration to remove residual water.

-

Elution: Elute the analytes from the cartridge using ethyl acetate followed by a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

Drying and Concentration: Pass the eluate through a column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a small volume (e.g., 150 µL) under a gentle stream of nitrogen.

-

Solvent Exchange: Perform a solvent exchange into acetonitrile by adding 1 mL of acetonitrile and re-concentrating to 100 µL. Repeat this step twice to ensure the removal of residual methanol, which can interfere with derivatization.

-

Internal Standard Spiking: Add a known concentration of the deuterated internal standard solution (e.g., Atrazine-d5, Deethylatrazine-d7) to the final extract before GC-MS analysis.

Derivatization: Silylation

For the analysis of more polar metabolites, derivatization is necessary to increase their volatility for GC analysis.

a. Materials:

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Acetonitrile, HPLC grade

-

Heating block or oven

b. Procedure:

-

To the concentrated extract in acetonitrile, add a precise volume of the derivatizing agent, MTBSTFA.

-

Seal the vial tightly and heat at a controlled temperature (e.g., 60-75°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

a. Instrumentation:

-

Gas chromatograph equipped with a capillary column and a mass selective detector (MSD) or tandem mass spectrometer (MS/MS).

b. GC Conditions (Example):

-

Column: Poly (5 percent-diphenyl, 95 percent-dimethylsiloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Injection: Splitless injection

-

Injector Temperature: 250°C

-

Oven Temperature Program: Hold at 50°C for 1 minute, ramp at 6°C/min to 280°C, and hold for 5.67 minutes.

-

Carrier Gas: Helium at a constant head pressure of 12 lbf/in.

c. MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Interface Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitored Ions: Specific m/z values for each analyte and deuterated standard must be determined. For atrazine, a common quantitation ion is m/z 200.

Data Presentation

Quantitative Performance of the Method

The following table summarizes the typical quantitative performance of the GC-MS method for atrazine and its metabolites.

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Recovery (%) |

| Atrazine | 0.02 - 0.6 µg/L | 0.05 - 0.10 ppb | 90 - 96 |

| Deethylatrazine (DEA) | 0.01 - 1.3 µg/L | 0.10 ppb | 92 - 105.6 |

| Deisopropylatrazine (DIA) | 0.01 - 0.3 µg/L | 0.10 ppb | 95 - 113.1 |

| Diaminochloroatrazine (Dacthal) | 0.01 µg/L | 0.10 ppb | 85 - 100 |

Note: LOD, LOQ, and recovery values can vary depending on the sample matrix and specific instrument performance. Data compiled from multiple sources.

Deuterated Internal Standards

| Analyte | Deuterated Internal Standard |

| Atrazine | Atrazine-d5 |

| Deethylatrazine | Deethylatrazine-d7 |

| Deisopropylatrazine | Atrazine-desisopropyl-d5 |

| Simazine | Simazine-d10 |

Note: The selection of deuterated standards should match the analytes of interest.

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of atrazine metabolites.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of atrazine and its key metabolites in environmental samples. The use of deuterated internal standards is critical for achieving high accuracy and precision. This protocol serves as a comprehensive guide for laboratories involved in environmental monitoring and related research fields.

References

- 1. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. pubs.usgs.gov [pubs.usgs.gov]

Application Note: Quantification of Atrazine in Water Samples by LC-MS/MS Using Hydroxy Atrazine-d5 as an Internal Standard

Introduction